molecular formula C24H38O5 B563195 2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid CAS No. 105969-65-1

2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid

Cat. No. B563195
CAS RN: 105969-65-1
M. Wt: 406.563
InChI Key: HVANTBKYRQAYSD-KNLIEYJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid is a natural product found in Latrunculia brevis with data available.

Scientific Research Applications

Prins-Type Cyclization Applications

  • The Prins cyclization process, involving aldehydes and homoallylic alcohols, has been used to synthesize complex molecules like tetrahydro-2H-pyrans and tetrahydrofurans. This process is significant in forming diverse substitution patterns and molecular complexities, which are potentially applicable in synthesizing compounds similar to the one you're interested in (Fráter, Müller, & Kraft, 2004).

Improved Synthetic Processes

  • Research has focused on developing more practical and efficient synthesis methods for compounds similar to the one mentioned. These processes involve steps like methyl esterification and Friedel-Crafts reaction, aiming at achieving higher yield and simplicity (Deng Yong, 2010).

Benzofuran Synthesis and Coordination

  • Studies have shown methods to prepare benzofuran derivatives and explored their reactions for creating complex structures. This research is significant in understanding the chemical behaviors and potential applications of benzofuran-containing compounds (Mojumdar, Šimon, & Krutošíková, 2009).

Synthesis of Dihydrobenzofuran Derivatives

  • Dihydrobenzofuran derivatives, similar in structure to the compound , have been synthesized and evaluated for potential applications, such as in cytotoxic evaluations. This type of research helps in identifying the therapeutic potential of these compounds (El-Deen, Anwar, & Hasabelnaby, 2016).

Potential in Tubulin Polymerization Inhibition

  • Certain dihydrobenzofuran lignans, which are structurally related to the compound you mentioned, have been studied for their potential to inhibit tubulin polymerization, indicating possible applications in cancer treatment (Pieters et al., 1999).

properties

CAS RN

105969-65-1

Product Name

2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.563

IUPAC Name

2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H38O5/c1-14-7-8-17-16(11-14)13-24(6)19(22(17,3)4)12-20(27-24)23(5)10-9-18(28-29-23)15(2)21(25)26/h11,15-20H,7-10,12-13H2,1-6H3,(H,25,26)/t15?,16-,17-,18-,19-,20-,23+,24-/m1/s1

InChI Key

HVANTBKYRQAYSD-KNLIEYJXSA-N

SMILES

CC1=CC2CC3(C(CC(O3)C4(CCC(OO4)C(C)C(=O)O)C)C(C2CC1)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid
Reactant of Route 2
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid
Reactant of Route 3
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid
Reactant of Route 4
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid
Reactant of Route 5
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid
Reactant of Route 6
2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid

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